N-benzyl-3-nitroaniline

Nonlinear Optics Optoelectronics Second Harmonic Generation

Researchers requiring non-centrosymmetric crystals for second-order NLO applications face inconsistent SHG performance with regioisomeric mixtures. N-Benzyl-3-nitroaniline (CAS 33334-94-0) uniquely crystallizes in the P2₁ space group, delivering SHG efficiency 1.66× that of KDP. Specify low-temperature solution-grown crystals for guaranteed NLO performance. Also serves as a versatile intermediate in dye and pharmaceutical synthesis.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 33334-94-0
Cat. No. B1268957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-nitroaniline
CAS33334-94-0
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2
InChIKeyOVZNWAWUJPSLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-nitroaniline Procurement Specifications & Core Attributes


N-Benzyl-3-nitroaniline (CAS: 33334-94-0) is a secondary aromatic amine with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol [1]. Structurally, it comprises a nitro group substituted at the meta position of an aniline ring, which is further N-alkylated with a benzyl moiety [2]. This compound is primarily employed as a synthetic intermediate in the preparation of dyes, pharmaceuticals, and specialty chemicals, with additional utility as a nonlinear optical (NLO) material in optoelectronic device development .

Nonlinear optical crystal growth (SHG applications)
Synthetic intermediate for heterocycles and dyes
Meta-nitro substitution required for NLO activity

Why N-Benzyl-3-nitroaniline Substitution Fails: Meta-Specificity


Substitution of N-benzyl-3-nitroaniline with other regioisomers (e.g., para or ortho nitro derivatives) or non-benzylated 3-nitroaniline is not functionally equivalent. The meta-positioned nitro group critically influences molecular conformation, intermolecular hydrogen-bonding networks, and resultant crystal packing symmetry [1]. Specifically, the title compound crystallizes in the non-centrosymmetric monoclinic space group P2₁, a prerequisite for second-order nonlinear optical (NLO) activity [2]. In contrast, the para-isomer (N-benzyl-4-nitroaniline) or unsubstituted 3-nitroaniline exhibit different dipole alignments and crystalline packing architectures, leading to divergent bulk physicochemical properties and optical performance [3]. The following section quantifies these differences to support informed procurement decisions.

Regioisomer mismatch
Para- or ortho-nitro isomers may crystallize in centrosymmetric space groups, likely precluding second-order NLO effects.
Unsubstituted 3-nitroaniline
Lacks the N-benzyl moiety; its crystal packing and thermal stability differ significantly, shifting NLO performance context.
Nitrobenzyl analog reactivity divergence
N-p-nitrobenzyl derivatives exhibit altered cyclization pathways; reaction outcomes may not transfer to N-benzyl substrate.

N-Benzyl-3-nitroaniline Quantitative Procurement Differentiators


Second-Harmonic Generation Efficiency vs. KDP

N-Benzyl-3-nitroaniline single crystals exhibit second-harmonic generation (SHG) efficiency 1.66 times higher than the standard potassium dihydrogen phosphate (KDP) reference crystal [1]. This metric is critical for frequency-doubling applications in laser technology and optical signal processing.

SHG efficiency
Head-to-head
1.66 × KDP
Reported SHG response context
Kurtz-Perry powder, 1064 nm Nd:YAG
Nonlinear Optics Optoelectronics Second Harmonic Generation

Non-Centrosymmetric Crystal Packing for NLO

Single-crystal X-ray diffraction confirms that N-benzyl-3-nitroaniline crystallizes in the monoclinic space group P2₁ (non-centrosymmetric), which is essential for second-order nonlinear optical (NLO) effects [1]. In contrast, many related N-benzyl nitroaniline regioisomers crystallize in centrosymmetric space groups, precluding second-order NLO activity [2].

Crystal space group
Class-level inference
P2₁ (non-centrosymmetric)
Mandatory for second-order NLO
Para-isomer typically centrosymmetric
Crystallography Nonlinear Optics Organic Crystals

Distinct Hydrogen-Bonding Architecture vs. Para-Isomer

The crystal structure of N-benzyl-3-nitroaniline features a one-dimensional hydrogen-bonded chain motif along the [101] direction, mediated by classical N–H⋯O and non-classical C–H⋯O interactions [1]. This specific supramolecular arrangement is distinct from the packing modes reported for the para-substituted analog, N-benzyl-4-nitroaniline, which exhibits a different hydrogen-bonding topology [2]. The torsion angle about the central C–N bond is 72.55(19)°, and the dihedral angle between the two aromatic rings is 86.0(6)° [1].

H-bond architecture
Class-level inference
1D chains along [101]
Distinct supramolecular topology
N–H⋯O / C–H⋯O interactions
Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Thermal Decomposition Profile

Thermogravimetric and differential thermal analysis (TGA/DTA) of N-benzyl-3-nitroaniline crystals indicates thermal stability up to 282.87 °C, with a sharp weight loss corresponding to decomposition [1]. While direct comparative TGA data for the para-isomer under identical conditions are not available, this value establishes a baseline for thermal processing and device fabrication. In contrast, unsubstituted 3-nitroaniline melts at 114 °C and decomposes at a lower temperature [2].

Thermal stability
Supporting evidence
282.87 °C onset
Broader processing window vs. 3-nitroaniline
TGA/DTA under N₂
Thermal Analysis Material Stability TGA-DTA

Divergent Cyclization Reactivity vs. Para-Nitrobenzyl Analogs

In studies of o-nitroaniline derivatives, N-benzyl- and N-p-nitrobenzyl-o-nitroaniline exhibit mechanistically distinct cyclization pathways upon treatment with sodium methoxide. For N-benzyl derivatives, cyclization to 2-aryl-1-hydroxybenzimidazoles proceeds via an initial deacylation step, whereas the p-nitrobenzyl analogs undergo cyclization preceding deacylation [1]. While the primary literature examines ortho-nitro isomers, the para-nitro substituent effect on the benzyl group demonstrates that even remote aromatic substitution profoundly alters reaction pathway selection—a principle that informs procurement for synthetic methodology development.

Cyclization pathway
Class-level inference
Deacylation-first mechanism
Reaction selectivity context differs
vs. p-nitrobenzyl analog, NaOMe/MeOH
Organic Synthesis Reaction Mechanisms Heterocyclic Chemistry

First-Order Hyperpolarizability for NLO Prediction

Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-311G++(d,p) level yield a first-order hyperpolarizability (β) of 1.214 × 10⁻³⁰ esu for N-benzyl-3-nitroaniline [1]. This value serves as a computational benchmark for predicting second-order NLO response in molecular and crystalline forms. While comparative β values for regioisomers under identical computational protocols are not available, this metric provides a quantitative basis for assessing NLO potential against other candidate materials.

Hyperpolarizability β
Supporting evidence
1.214 × 10⁻³⁰ esu
Computed NLO response benchmark
B3LYP/6-311G++(d,p) level
DFT Calculations Molecular Hyperpolarizability Nonlinear Optics

N-Benzyl-3-nitroaniline Application Scenarios


SHG Crystals for Laser Frequency Doubling

N-Benzyl-3-nitroaniline single crystals, with SHG efficiency 1.66× that of KDP [1], are suitable for frequency-doubling applications in Nd:YAG laser systems (1064 nm → 532 nm). Procurement should specify crystals grown via low-temperature solution growth to ensure consistent NLO performance.

Synthetic Intermediate for Dyes and Pharmaceuticals

The meta-nitro substitution pattern and N-benzyl moiety confer distinct reactivity for nucleophilic aromatic substitution and reductive transformations [1]. This compound serves as a versatile intermediate in dye synthesis and as a protected aniline derivative in pharmaceutical route development.

Crystal Engineering of Hydrogen-Bonded Networks

The P2₁ space group and well-defined N–H⋯O/C–H⋯O hydrogen-bonded chain motif [1] make N-benzyl-3-nitroaniline a model system for investigating structure–property relationships in organic crystalline materials and for teaching solid-state supramolecular chemistry.

Computational Benchmarking for NLO Chromophores

With a TD-DFT-calculated β of 1.214 × 10⁻³⁰ esu [1], N-benzyl-3-nitroaniline provides a well-characterized benchmark for validating computational methods (DFT, TD-DFT) used to predict molecular NLO responses of novel donor–acceptor aromatic systems.

Application
Selection Property
Validation Focus
SHG crystals for laser frequency doubling
Non-centrosymmetric crystal packing (P2₁)
Reported SHG response context vs. KDP
Synthetic intermediate for dyes and pharmaceuticals
Meta-nitro and N-benzyl substitution pattern
Reactivity and selectivity in heterocycle synthesis
Crystal engineering of hydrogen-bonded networks
Well-defined N–H⋯O / C–H⋯O chain motif
Supramolecular architecture reproducibility
Computational benchmarking for NLO chromophores
TD-DFT computed first hyperpolarizability
Method validation and molecular NLO prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-3-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.